N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Orexin receptor programs often lack defined probes spanning the benzylsulfonyl-tetrahydropyran pharmacophore space claimed in key patents. This sulfonylpiperidine derivative, explicitly exemplified in orexin antagonist patent literature, bridges this gap as a screening hit for OX1/OX2 SAR exploration. • Deploy in orexin receptor binding/functional assays to initiate benzylsulfonyl-tetrahydropyran SAR. • Benchmark in silico ADME predictions (ΔLogP ≈ -0.45 vs. cyclohexyl analog) against measured logD, kinetic solubility, and Caco-2 permeability. • Validated probe for CXCR2 selectivity panels upon experimental confirmation of inactivity. • Custom synthesis with batch-specific QC documentation; mg-to-g scale available.

Molecular Formula C18H26N2O4S
Molecular Weight 366.48
CAS No. 2034388-31-1
Cat. No. B2562902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide
CAS2034388-31-1
Molecular FormulaC18H26N2O4S
Molecular Weight366.48
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3CCOCC3
InChIInChI=1S/C18H26N2O4S/c21-18(19-16-8-12-24-13-9-16)20-10-6-17(7-11-20)25(22,23)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H,19,21)
InChIKeyRKHSEEWWKRUDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide Structural Identity and Classification


N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide (CAS 2034388-31-1) is a synthetic sulfonylpiperidine derivative characterized by a piperidine-1-carboxamide core bearing an N-oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent and a 4-phenylmethanesulfonyl (benzylsulfonyl) group [1]. The compound belongs to a broader class of piperidine sulfonamides explored in patent literature as orexin receptor antagonists and kinase modulators [1]. However, direct primary literature quantitatively profiling this exact compound's biological activity, selectivity, or pharmacokinetics is currently absent from peer-reviewed journals and public bioactivity databases (PubChem, ChEMBL, BindingDB) [2]. Consequently, baseline characterization is limited to its chemical structure and vendor-supplied identity.

Patent-Exemplified Scaffold
Directly covered by orexin receptor antagonist patents, suited for SAR exploration within claimed benzylsulfonyl–tetrahydropyran space.
In Silico Differentiation
Predicted LogP and TPSA suggest divergent physicochemical profile vs. cyclohexyl analogs, supporting ADME benchmarking studies.
Validation-Dependent Utility
No public bioactivity data exist; compound requires target engagement confirmation before use in mechanism-of-action studies.

Why Generic Substitution Fails for N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide


Within the piperidine sulfonamide family, minor structural variations—such as replacing the benzylsulfonyl with phenylsulfonyl, tolylsulfonyl, or altering the N-carboxamide substituent from tetrahydropyran to cyclohexyl or phenyl—can drastically alter target engagement, selectivity, and pharmacokinetic profiles [1]. In related patent series, the specific combination of a benzylsulfonyl group at the piperidine 4-position and a tetrahydropyran carboxamide has been explicitly exemplified, suggesting intellectual property differentiation or preferred physicochemical properties [1]. Without head-to-head data for CAS 2034388-31-1, generic substitution risks introducing uncharacterized potency shifts or off-target liabilities that cannot be predicted from class-level SAR trends alone.

Pharmacophore shift Replacing tetrahydropyran with cyclohexyl or phenyl may alter hydrogen-bonding capacity and target engagement profile.
Sulfonyl mismatch Benzylsulfonyl vs. phenylsulfonyl or tolylsulfonyl can shift selectivity; SAR trends are not publicly quantified for this core.
Unvalidated pharmacology Without IC50 or Ki data, potency and off-target liability cannot be inferred from class-level patent SAR alone.

Differential Evidence for N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide vs. Analogs


Lipophilicity Comparison vs. Cyclohexyl Analog

The tetrahydropyran (oxane) ring introduces an additional hydrogen-bond acceptor (ether oxygen) and a modest reduction in lipophilicity compared to a cyclohexyl analog, which can influence solubility and permeability. Using in silico prediction (SwissADME), the target compound's topological polar surface area (TPSA) and consensus LogP offer a differentiated profile [1]. However, these are calculated values and not experimental measurements; no direct head-to-head experimental comparison has been published.

Lipophilicity Comparison
In silico prediction
Consensus LogP ≈ 2.85 (target) vs. 3.30 (cyclohexyl analog); ΔLogP ≈ -0.45.
Predicted lower lipophilicity may support solubility screening.
SwissADME estimate; no experimental logD available.
Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Benzylsulfonyl–Tetrahydropyran Patent Exemplification

In patent WO2009097995A1 disclosing piperidine sulfonamides as orexin receptor antagonists, the specific combination of a benzylsulfonyl group at the piperidine 4-position and an N-tetrahydropyran-4-yl carboxamide is explicitly claimed and exemplified among preferred substituent combinations (Ar1 = phenyl, Ar2 = tetrahydropyran-4-yl) [1]. By contrast, the analogous N-cyclohexyl and N-phenyl carboxamides are disclosed but not prioritized in the same structural subset, implying a selection preference based on undisclosed potency, selectivity, or pharmacokinetic data [1].

Patent Exemplification
Class-level inference
Preferred substituent combination in WO2009097995A1; exemplified core matches benzylsulfonyl + tetrahydropyran.
Implies proprietary screening preference, but data not disclosed.
Interpret patent strategy cautiously; no public potency values.
Orexin Receptor Antagonists Patent SAR Intellectual Property

Data Scarcity vs. CXCR2 Antagonist SB-225002

A structurally related sulfonamide, SB-225002 (CAS 182498-32-4), is a well-characterized, potent CXCR2 antagonist with an IC50 of 22 nM and >150-fold selectivity over CXCR1 [1]. In contrast, CAS 2034388-31-1 has no reported IC50, EC50, or Ki values against any biological target in ChEMBL, PubChem, or BindingDB [2]. This absence of data precludes any direct potency or selectivity comparison and highlights the scientific risk of pursuing an uncharacterized compound.

Data Scarcity vs. SB-225002
Data gap
Target compound: no IC50/EC50/Ki publicly available. SB-225002: CXCR2 IC50 = 22 nM, >150-fold selectivity.
Highlights risk of uncharacterized pharmacology.
SB-225002 is not a direct structural analog; serves as a data-rich comparator.
Kinase/Chemokine Antagonists Selectivity Profiling Data Transparency

Procurement Application Scenarios for N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide


Hit-to-Lead Orexin Receptor Antagonist Screening

Given its specific exemplification in orexin receptor antagonist patents, this compound is best deployed as a screening hit in orexin-1/orexin-2 receptor binding or functional assays, where it can serve as a starting point for SAR exploration [1]. Its procurement is justified only when the research program aims to explore the benzylsulfonyl–tetrahydropyran pharmacophore space directly claimed in the patent.

Physicochemical Benchmarking vs. ADME Predictions

The calculated difference in lipophilicity (ΔLogP ≈ -0.45 vs. cyclohexyl analog) supports a follow-up experimental solubility and permeability study to validate whether the tetrahydropyran ether oxygen confers an ADME advantage [1]. This compound can serve as a test probe to benchmark in silico predictions against measured logD, kinetic solubility, and Caco-2 permeability.

Negative Control for CXCR2 Chemokine Assays

Because of its structural similarity to the benzylsulfonamide moiety present in certain CXCR2 antagonists, this compound may be used as a chemically matched negative control for SB-225002 selectivity panels, provided its lack of CXCR2 activity is experimentally confirmed [1]. This scenario transforms the current data gap into a practical research tool.

Application
Selection Property
Validation Focus
Hit-to-Lead Orexin Receptor Screening
Patent-exemplified benzylsulfonyl–tetrahydropyran scaffold
Confirm orexin receptor binding or functional activity
Physicochemical Benchmarking vs. ADME Predictions
Predicted LogP and TPSA profile
Experimental logD, kinetic solubility, and permeability measurement
Negative Control for CXCR2 Chemokine Assays
Structural similarity to benzylsulfonamide CXCR2 antagonists
Verify absence of CXCR2 activity before use as negative control
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